molecular formula C11H6N4 B566471 Imidazo[4,5-g]pyrrolo[1,2-A]benzimidazole CAS No. 110748-81-7

Imidazo[4,5-g]pyrrolo[1,2-A]benzimidazole

Cat. No.: B566471
CAS No.: 110748-81-7
M. Wt: 194.197
InChI Key: RRNAQJPPQIBUNR-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its fused ring structure, which includes both pyrrole and benzimidazole moieties. The unique arrangement of these rings imparts distinct chemical and physical properties, making it a valuable subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole typically involves multi-step processes that include cyclization and condensation reactions. One common method involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with arylglyoxals in the presence of piperidine in ethanol under reflux conditions . This procedure proceeds through a Knoevenagel condensation followed by inter- and intramolecular Michael addition, resulting in the formation of the fused tetracyclic heterocycle.

Industrial Production Methods

Industrial production of Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole-2,3-dione, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . The compound binds to the enzyme’s active site, preventing it from performing its function and thereby inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.

Properties

CAS No.

110748-81-7

Molecular Formula

C11H6N4

Molecular Weight

194.197

InChI

InChI=1S/C11H6N4/c1-2-9-14-8-4-3-7-10(13-6-12-7)11(8)15(9)5-1/h1-6H

InChI Key

RRNAQJPPQIBUNR-UHFFFAOYSA-N

SMILES

C1=CN2C(=C1)N=C3C2=C4C(=NC=N4)C=C3

Synonyms

Imidazo[4,5-g]pyrrolo[1,2-a]benzimidazole (9CI)

Origin of Product

United States

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